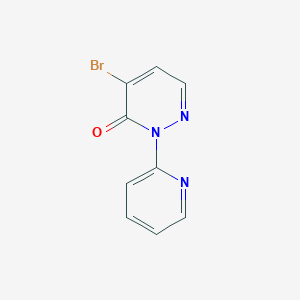
4-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
作用机制
Target of Action
Compounds with similar structures have been known to inhibit certain enzymes or proteins .
Mode of Action
Similar compounds have been known to bind to their targets and inhibit their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause significant changes at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the desired pyridazinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted pyridazinone derivatives.
Oxidation Products: Oxidized forms of the pyridazinone ring.
Reduction Products: Reduced forms of the pyridazinone ring.
Coupling Products: Biaryl derivatives with potential biological activities.
科学研究应用
4-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Utilized in the design of probes and inhibitors for studying biological pathways.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyridazin-3-one: Lacks the bromine substituent but shares the pyridazinone core.
4-Chloro-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one: Similar structure with a chlorine atom instead of bromine.
4-Fluoro-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one: Contains a fluorine atom in place of bromine.
Uniqueness
4-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine substituent can participate in various chemical reactions, such as substitution and coupling, making this compound a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-2-pyridin-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-4-6-12-13(9(7)14)8-3-1-2-5-11-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVWQFAMWPRHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
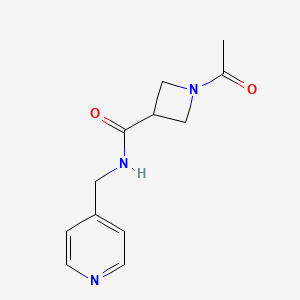
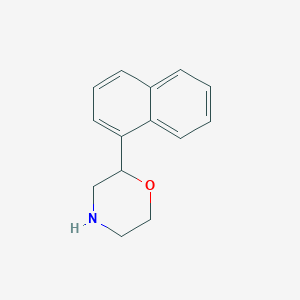
![[2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2697914.png)
![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)
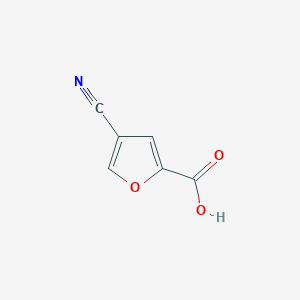
![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/new.no-structure.jpg)
![2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid](/img/structure/B2697918.png)
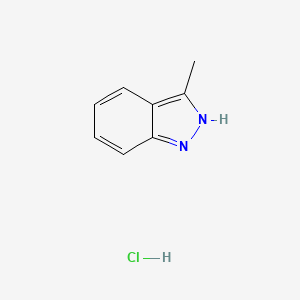
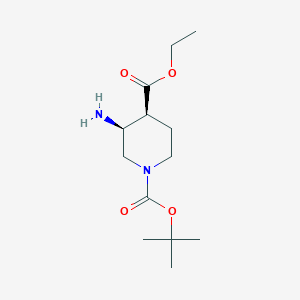
![1-[2-(Methylsulfanyl)phenyl]propan-2-one](/img/structure/B2697921.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrofuran-2-carboxamide;hydrochloride](/img/structure/B2697922.png)

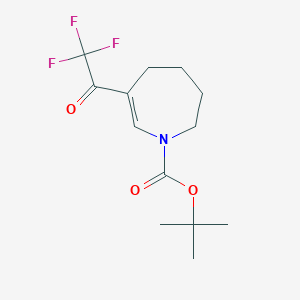
![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2697931.png)
